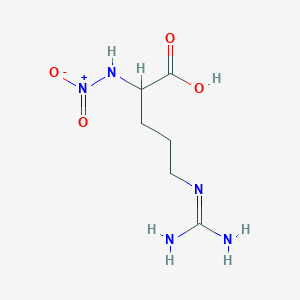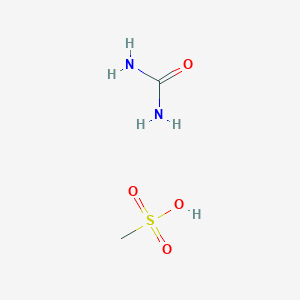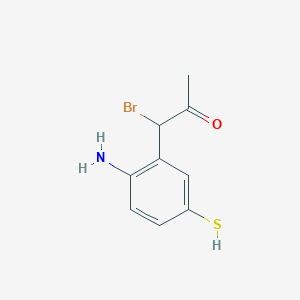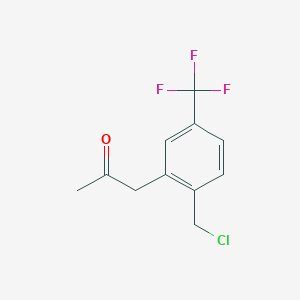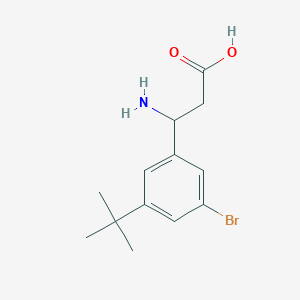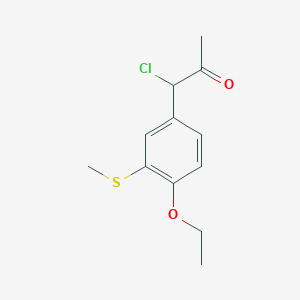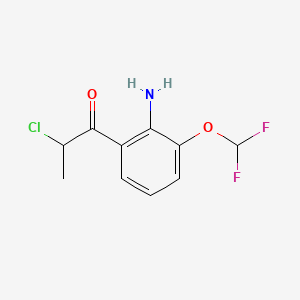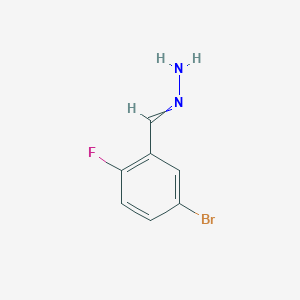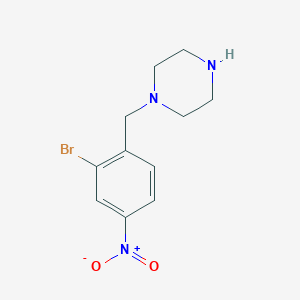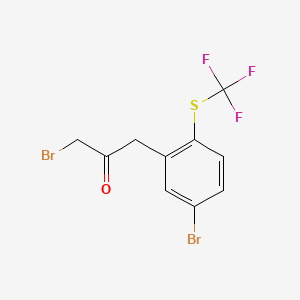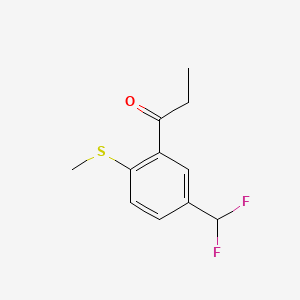
1-(5-(Difluoromethyl)-2-(methylthio)phenyl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-(Difluoromethyl)-2-(methylthio)phenyl)propan-1-one is an organic compound with the molecular formula C11H12F2OS. This compound is characterized by the presence of a difluoromethyl group and a methylthio group attached to a phenyl ring, along with a propanone moiety. It is of interest in various fields of scientific research due to its unique chemical structure and properties.
Méthodes De Préparation
The synthesis of 1-(5-(Difluoromethyl)-2-(methylthio)phenyl)propan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-(methylthio)benzaldehyde and difluoromethyl ketone.
Reaction Conditions: The key steps involve the formation of the difluoromethyl group and its subsequent attachment to the phenyl ring. This is often achieved through a series of reactions including halogenation, nucleophilic substitution, and condensation reactions.
Industrial Production: On an industrial scale, the production of this compound may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.
Analyse Des Réactions Chimiques
1-(5-(Difluoromethyl)-2-(methylthio)phenyl)propan-1-one undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The difluoromethyl group can undergo nucleophilic substitution reactions, where nucleophiles replace one or both fluorine atoms.
Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions often involve specific solvents, temperatures, and catalysts to drive the reactions to completion.
Major Products: The major products of these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound.
Applications De Recherche Scientifique
1-(5-(Difluoromethyl)-2-(methylthio)phenyl)propan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry: In the industrial sector, it is used in the synthesis of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-(5-(Difluoromethyl)-2-(methylthio)phenyl)propan-1-one involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The pathways affected by this compound can include signal transduction pathways, metabolic pathways, and gene expression regulation.
Effects: The effects of these interactions can result in changes in cellular processes, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.
Comparaison Avec Des Composés Similaires
1-(5-(Difluoromethyl)-2-(methylthio)phenyl)propan-1-one can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(3-(Difluoromethyl)-5-(methylthio)phenyl)propan-1-one and 1-(3-(Difluoromethoxy)-5-(methylthio)phenyl)propan-1-one share structural similarities.
Uniqueness: The presence of the difluoromethyl group at the 5-position and the methylthio group at the 2-position of the phenyl ring distinguishes it from its analogs. This unique arrangement can result in different chemical reactivity and biological activity.
Comparison: Compared to its analogs, this compound may exhibit distinct properties such as higher stability, different solubility, and unique biological effects.
Propriétés
Formule moléculaire |
C11H12F2OS |
|---|---|
Poids moléculaire |
230.28 g/mol |
Nom IUPAC |
1-[5-(difluoromethyl)-2-methylsulfanylphenyl]propan-1-one |
InChI |
InChI=1S/C11H12F2OS/c1-3-9(14)8-6-7(11(12)13)4-5-10(8)15-2/h4-6,11H,3H2,1-2H3 |
Clé InChI |
GJKNZNMMXCOUPY-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C1=C(C=CC(=C1)C(F)F)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


